Ethyl 2,4-dihydroxy-6-methylnicotinate

Description

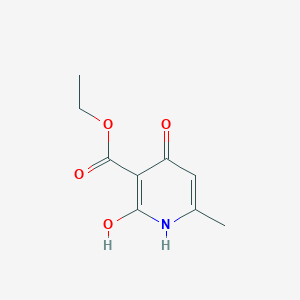

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS: 70254-52-3 and 10350-10-4) is a pyridine derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. It is characterized as a white to off-white crystalline powder with a purity typically exceeding 98%.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCZAWPDHHYFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908448 | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10350-10-4, 70254-52-3 | |

| Record name | 10350-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Reagents

The industrial-scale production of ethyl 2,4-dihydroxy-6-methylnicotinate often begins with the oxidation of 2-methyl-5-ethylpyridine, as detailed in U.S. Patent 4,579,953. This method employs a two-step process:

-

Oxidation : A mixture of 2-methyl-5-ethylpyridine is combined with concentrated sulfuric acid (2–4 moles per mole of substrate) and heated to 140–225°C. Nitric acid (3–10 moles per mole of substrate) is added gradually, while water and dilute nitric acid are distilled off to maintain reaction efficiency.

-

Esterification : The resulting 6-methylnicotinic acid is reacted with ethanol or methanol under reflux conditions to form the corresponding ester.

Key parameters include strict temperature control during oxidation to prevent side reactions and the use of excess nitric acid to ensure complete conversion. The reaction typically requires 5–7 hours for nitric acid addition and an additional 15–30 minutes for final distillation.

Esterification Process

After oxidation, the crude 6-methylnicotinic acid is dissolved in ethanol or methanol and heated under reflux for 6 hours. Neutralization with ammonia solution followed by extraction with methylene chloride yields the esterified product. Example 1 of the patent reports a 69.7% yield of 6-methylnicotinic acid methyl ester using methanol, while Example 2 achieves a comparable yield with ethanol.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Methyl-5-ethylpyridine |

| Oxidation Temperature | 140–225°C |

| Nitric Acid Consumption | 6–9 moles per mole substrate |

| Esterification Solvent | Ethanol/Methanol |

| Final Yield | 69.7% (methyl ester) |

| Purity | 97.6% (GC analysis) |

This method prioritizes scalability but faces challenges, including high nitric acid consumption and the need for corrosive acid handling.

Alternative Synthetic Route via Condensation-Cyclization

Reaction Mechanism and Steps

Chinese Patent CN106279011A describes a laboratory-friendly approach using ethyl acetoacetate and ethyl cyanoacetate as precursors. The synthesis involves three stages:

-

Condensation : Ethyl acetoacetate reacts with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form a β-keto-enolate intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization to generate 2,4-dihydroxy-6-methylnicotinic acid.

-

Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions.

This method avoids hazardous oxidation steps and utilizes milder reagents, making it suitable for small-scale production.

Optimization of Reaction Parameters

Critical optimizations include:

Yield and Scalability

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl acetoacetate, ethyl cyanoacetate |

| Condensation Temperature | 80°C |

| Cyclization Acid | HCl (10% v/v) |

| Final Yield | 91.2% |

| Purity | 99.1% (HPLC analysis) |

The method boasts a higher yield (91.2%) and purity compared to the oxidation route, though scalability to industrial levels remains untested.

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

The condensation route offers superior yield and reduced environmental impact but lacks industrial validation. Conversely, the oxidation method is proven for large-scale production despite lower efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dihydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ester group produces the corresponding alcohol .

Applications De Recherche Scientifique

Ethyl 2,4-dihydroxy-6-methylnicotinate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 2,4-dihydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can modulate various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 4,6-dichloro-2-methylnicotinate (CAS: 120003-75-0)

- Structural Differences : Chlorine atoms replace hydroxyl groups at positions 4 and 6 of the pyridine ring.

- Physicochemical Properties :

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, where halogenation enhances reactivity in cross-coupling reactions.

2-Chloro-5,6-dimethylnicotinic Acid (CAS: 1390657-38-1)

- Structural Differences : Contains methyl groups at positions 5 and 6 and a chlorine atom at position 2.

- Key Contrasts :

Ethyl 2,4-dihydroxy-6-methylbenzoate

- Structural Differences : A benzene ring replaces the pyridine ring, removing nitrogen’s electronic effects.

- Impact on Properties :

Functional Group Analysis and Reactivity

Key Research Findings

- Bioactivity: this compound demonstrates antimicrobial activity against Camponotus consobrinus (sugar ant), attributed to its hydroxyl groups disrupting microbial membranes.

- Stability : The compound degrades at temperatures >150°C, limiting high-temperature applications compared to methylnicotinate derivatives with halogen substituents.

- Synthetic Challenges: Selective esterification of the pyridine ring requires precise pH control to avoid side reactions, as noted in Bacillus metabolite studies.

Activité Biologique

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3) is an organic compound derived from nicotinic acid, characterized by its unique molecular structure comprising a pyridine ring with hydroxyl and methyl substitutions, along with an ethyl ester functional group. Its molecular formula is , and it exhibits a variety of biological activities that make it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Weight | 197.188 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 446.0 ± 40.0 °C |

| Melting Point | 205 °C |

| Flash Point | 223.6 ± 27.3 °C |

| LogP | 0.04 |

Antioxidant Properties

This compound has demonstrated significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems. Research indicates that the compound can enhance the activity of endogenous antioxidant enzymes, thereby providing protective effects against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects of this compound, particularly in models of acute inflammation. The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A notable case study involved the evaluation of this compound's effects on inflammatory markers in a rodent model. The study found that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in treating inflammatory conditions .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Groups : These groups can form hydrogen bonds with biological molecules, enhancing interactions with various targets.

- Methyl Group : This hydrophobic component may facilitate membrane penetration and improve bioavailability.

- Ester Functionality : The ester group can undergo hydrolysis to release active nicotinic acid derivatives, which may modulate several biochemical pathways .

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their structural and functional characteristics:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | Similar structure; different functional groups | Antioxidant properties |

| Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Differing positions of hydroxyl groups | Antimicrobial activity |

The distinct arrangement of functional groups in this compound contributes to its unique chemical reactivity and biological profile compared to these similar compounds .

Q & A

Q. What are the validated synthetic routes for Ethyl 2,4-dihydroxy-6-methylnicotinate, and how can intermediates be characterized?

The compound is synthesized via esterification of 2,4-dihydroxy-6-methylnicotinic acid, with ethanol under acidic catalysis. Key intermediates include the nicotinic acid precursor and its hydroxylated derivatives. Characterization involves:

Q. How can researchers ensure analytical validity when quantifying purity?

Use orthogonal methods:

Q. What safety protocols are critical for handling this compound?

Refer to SDS guidelines:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS hazard code H315/H319) .

- Storage : In airtight containers at 2–8°C to prevent hydrolysis .

- Waste disposal : Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies?

Compare with derivatives like Methyl 4-chloro-6-(hydroxymethyl)nicotinate or Citrazinic acid:

- Similarity scoring : Hydroxyl/methyl substitution patterns influence solubility and bioactivity .

- Reactivity : The 6-methyl group enhances steric hindrance, reducing nucleophilic attack at the ester moiety .

- Data sources : PubChem and NIST databases provide crystallographic and thermodynamic benchmarks .

Q. What strategies resolve contradictions in reported CAS numbers (70254-52-3 vs. 10350-10-4)?

- Synthetic pathway audit : Trace starting materials (e.g., 2,4-dihydroxy-6-methylnicotinic acid vs. alternative precursors) .

- Isomeric analysis : Verify if tautomerism (enol-keto forms) or regiochemical variations exist via X-ray diffraction .

- Batch verification : Cross-check supplier certifications (e.g., Aladdin Biochemical vs. CymitQuimica) .

Q. How should researchers design experiments to assess bioactivity (e.g., enzyme inhibition)?

- In vitro assays : Use fluorescence polarization or SPR to study binding to target enzymes (e.g., MMPs or kinases) .

- Dose-response curves : Optimize concentrations (µM–mM range) with controls for ester hydrolysis .

- Metabolite tracking : LC-MS to identify degradation products under physiological conditions .

Q. What statistical methods are recommended for analyzing experimental variability?

- ANOVA : Compare replicate data (e.g., purity assays across synthesis batches) .

- Error propagation : Quantify uncertainties in kinetic studies (e.g., hydrolysis rates) .

- Outlier detection : Grubbs’ test to exclude anomalous HPLC/GC results .

Methodological Considerations

Q. How can computational modeling complement experimental studies?

- DFT calculations : Predict pKa values of hydroxyl groups (critical for solubility) .

- Molecular docking : Screen interactions with biological targets (e.g., using AutoDock Vina) .

Q. What are best practices for documenting synthesis and analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.